1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-methylbenzoate
Description
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Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-10-6-7-11-16(14)21(26)29-20-19(15(2)23-24(20)22(3,4)5)30-18-13-9-8-12-17(18)25(27)28/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBDNBAVQQRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tert-butyl and methyl group, alongside a nitrophenyl thioether and a methylbenzoate moiety. The molecular formula is CHNOS, with a molecular weight of approximately 348.43 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial properties. A study found that similar compounds showed significant inhibition against various bacterial strains, suggesting potential for this compound in treating infections .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in vitro. In studies involving RAW 264.7 macrophages, it inhibited the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 when activated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of related pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 10 to 50 µM against human colon and lung carcinoma cells . The specific cytotoxicity of this compound requires further exploration but may follow similar trends.
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Interaction with Cell Signaling Pathways : The compound could modulate signaling pathways such as NF-kB or MAPK, which are critical in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can influence oxidative stress levels, contributing to their cytotoxic effects on cancer cells .
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Case Study 1 : A study on pyrazole derivatives indicated significant anti-cancer activity in vivo, with tumor regression observed in mouse models treated with related compounds .
- Case Study 2 : In a clinical trial assessing the safety profile of pyrazole-based compounds, one derivative showed low toxicity and promising efficacy in reducing tumor size in patients with advanced solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
